Product packaging for Ethanethioamide, N-1-naphthalenyl-(Cat. No.:CAS No. 10319-80-9)

Ethanethioamide, N-1-naphthalenyl-

Cat. No.: B087249
CAS No.: 10319-80-9
M. Wt: 201.29 g/mol
InChI Key: VCHHDIBIIGAJQB-UHFFFAOYSA-N
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Description

Contextualization within Thioamide Chemistry and Organic Synthesis

Thioamides are structural analogs of amides where the oxygen atom of the carbonyl group is replaced by a sulfur atom. nih.gov This substitution significantly alters the molecule's properties, including its nucleophilicity and hydrogen bonding capabilities, which are crucial for chemical reactivity and non-covalent interactions. nih.gov Thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts due to a weaker carbon-sulfur double bond. nih.gov

The synthesis of thioamides can be achieved through various methods. A common approach is the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.orgorganic-chemistry.org Other synthetic routes include the reaction of nitriles with thioacetic acid or a three-component reaction involving arylacetic acids, amines, and elemental sulfur. organic-chemistry.org These methods provide access to a wide array of thioamides, including N-aryl thioamides which are of significant interest. mdpi.com

Significance of N-1-naphthalenyl-ethanethioamide as a Model Compound for Chemical Research

The N-1-naphthalenyl-ethanethioamide molecule serves as an important model for studying the fundamental properties and reactivity of N-aryl thioamides. The naphthalene (B1677914) moiety provides a bulky, aromatic substituent that allows researchers to investigate steric and electronic effects on the thioamide group.

Research on related N-aryl thioamides has demonstrated their utility in various chemical transformations. For instance, transition-metal-free reactions of secondary thioamides with diaryliodonium salts can lead to chemoselective S-arylation, forming aryl thioimidates, or N-arylation, yielding N-aryl thioamides. researchgate.netrsc.org The specific outcome of the reaction can be influenced by the structure of the thioamide, including the nature of the N-substituent.

Furthermore, recent studies have explored the transamidation of thioamides, a process that involves the cleavage of the C(S)-N bond. mdpi.comnih.gov This transformation offers a novel pathway for the synthesis of substituted thioamides under mild conditions. mdpi.com The reactivity of the thioamide bond in these reactions is influenced by factors such as nN→π*C=S conjugation. nih.gov The study of compounds like Ethanethioamide, N-1-naphthalenyl- can provide valuable insights into these fundamental processes.

Overview of Current Academic Research Trajectories for Related Chemical Compounds

Current research on thioamides and related compounds is vibrant and multifaceted. One significant area of investigation is their application in peptide and protein chemistry. nih.gov The incorporation of thioamides into peptides can enhance their stability towards enzymatic hydrolysis and improve their biological activity. nih.govnih.gov

Another active research front is the development of new synthetic methodologies for thioamides. This includes the use of arynes to promote the dehydrosulfurization of thioamides to produce nitriles and diaryl sulfides in a one-pot, metal-free process. organic-chemistry.org Such methods are valued for their efficiency and broad substrate compatibility. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NS B087249 Ethanethioamide, N-1-naphthalenyl- CAS No. 10319-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylethanethioamide
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InChI

InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHDIBIIGAJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065034
Record name Ethanethioamide, N-1-naphthalenyl-
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10319-80-9
Record name N-1-Naphthalenylethanethioamide
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name Ethanethioamide, N-1-naphthalenyl-
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Record name N-(1-naphthyl)thioacetamide
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Record name 1-THIOACETAMIDONAPHTHALENE
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Synthetic Methodologies for N 1 Naphthalenyl Ethanethioamide and Analogous Naphthyl Thioamides

Development of Conventional Synthesis Pathways for Thioamides

Historically, the synthesis of thioamides has been dominated by two primary methods: the thionation of amides and the Willgerodt-Kindler reaction.

The most direct conventional route involves the conversion of the corresponding amide, in this case, N-1-naphthalenyl-acetamide, using a thionating agent. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. These methods, while effective, often require harsh reaction conditions, such as high temperatures and the use of dry, high-boiling solvents like toluene or xylene, and can present challenges in purification.

Another cornerstone of thioamide synthesis is the Willgerodt-Kindler reaction. This multicomponent reaction typically involves reacting an aryl alkyl ketone (like 1-acetylnaphthalene), an amine (such as a primary or secondary amine), and elemental sulfur. The classical version of this reaction often requires high temperatures and can result in moderate yields and complex product mixtures, which has limited its broader application. The reaction proceeds through the formation of an enamine from the ketone and amine, which then undergoes thionation and a series of rearrangements to yield the final thioamide.

Metal-Free Approaches to Thioamide Synthesis

In response to the drawbacks of conventional methods, significant research has focused on developing more environmentally benign, metal-free synthetic routes. These approaches often provide milder reaction conditions, improved yields, and simpler work-up procedures.

One prominent metal-free strategy is the catalyst-free, three-component condensation of an aldehyde or ketone, an amine, and elemental sulfur. This method avoids the use of metal catalysts and often harsh organic solvents, with some protocols proceeding effectively in water or under solvent-free conditions. For instance, a catalyst- and solvent-free variation of the Willgerodt-Kindler reaction has been developed, which can produce aryl thioamides in good to excellent yields at room temperature for some substrates.

Another effective metal-free approach utilizes thiourea as a stable, odorless, and easy-to-handle sulfur source. In one method, aryl aldehydes react with thiourea and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) in the presence of an oxidant like potassium persulfate (K₂S₂O₈) to form N,N-dimethylthioamides. This transition-metal-free method tolerates a wide variety of functional groups.

Furthermore, direct thioamidation can be achieved using a novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium salt, which allows for the one-pot, two-step transformation of N-aryl-substituted benzamides into their corresponding thioamides under mild, room-temperature conditions with high yields.

Utilization of Enaminones and Elemental Sulfur in Ethanethioamide Synthesis

A specialized metal-free pathway for the synthesis of α-keto thioamides involves the reaction of enaminones with elemental sulfur. This method proceeds via a C=C bond cleavage in the enaminone substrate. The reaction is typically promoted by a base and does not require any metal catalyst or external oxidant, often using the oxygen in the air. This approach represents a unique transformation mode for creating new C=S and C–N bonds in a single cascade process. While this method yields α-keto thioamides specifically, it highlights the innovative use of elemental sulfur and common organic reagents to construct the thioamide functional group under metal-free conditions.

Regioselective and Chemoselective Synthesis of Naphthyl-Substituted Thioamides

Achieving regioselectivity in the synthesis of naphthyl-substituted thioamides is critical, as the position of substitution on the naphthalene (B1677914) ring significantly influences the compound's properties. The outcome is largely dictated by the choice of starting materials and reaction type.

For instance, in a Willgerodt-Kindler type reaction, the starting ketone determines the final structure. Starting with 1-acetylnaphthalene would lead to a thioamide attached to the 1-position of the naphthalene ring, whereas starting with 2-acetylnaphthalene would yield the 2-substituted isomer. Similarly, in syntheses that begin with a pre-functionalized naphthalene, such as Friedel-Crafts type reactions, the directing effects of existing substituents and steric hindrance govern where the thioacyl group is introduced. Directed C-H activation strategies have also been summarized as a key method for the regioselective functionalization of 1-substituted naphthalenes.

Chemoselectivity is another key challenge, particularly when working with complex molecules containing multiple reactive sites. The Willgerodt-Kindler reaction, for example, can suffer from low chemoselectivity with more complex substrates. Modern methods have been developed to address this. For example, a highly chemoselective method for the transamidation of thioamides has been reported. This metal-free process relies on the site-selective N-tert-butoxycarbonyl activation of a primary or secondary thioamide, which destabilizes the N–C(S) bond and allows it to be readily cleaved and reformed with a different amine under mild conditions, leaving other functional groups intact.

Table 1: Examples of Regioselective and Chemoselective Thioamide Synthesis Pathways
Starting Material(s)Reaction TypeKey OutcomeProduct Type
1-Acetylnaphthalene, Amine, SulfurWillgerodt-KindlerRegioselectiveN-Substituted 2-(naphthalen-1-yl)ethanethioamide
2-Acetylnaphthalene, Amine, SulfurWillgerodt-KindlerRegioselectiveN-Substituted 2-(naphthalen-2-yl)ethanethioamide
N-Aryl Thioamide, N-Boc Anhydride, NaphthylamineTransamidationChemoselectiveN-Naphthyl Thioamide
1-Naphthaldehyde, 1-Naphthylamine, SulfurThree-Component CondensationRegiospecificN-(naphthalen-1-yl)naphthalene-1-carbothioamide

Investigations into Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions and employing catalytic systems are paramount for improving the efficiency, yield, and selectivity of thioamide synthesis. Research has explored various parameters, including catalysts, solvents, temperature, and reagents.

In the context of the Willgerodt-Kindler reaction, studies have shown that the addition of a catalytic amount of a strong acid can be beneficial. For the reaction of 1-acetylnaphthalene with morpholine and sulfur, Montmorillonite K10, a solid acid catalyst, was found to significantly improve the reaction efficiency, suggesting that general acid-base catalysis plays a positive role.

The choice of base has also been shown to be a critical factor. In three-component reactions of anilines, acetophenones, and elemental sulfur to produce N-arylthioglyoxamides, Na₂SO₃ was identified as a superior base compared to organic amines or other inorganic bases like Na₂CO₃. Similarly, base catalysts such as Na₂S have been used to promote the Willgerodt-Kindler reaction for synthesizing thiobenzanilides.

Solvent choice and reaction temperature are also crucial. While many traditional methods require high temperatures, modern protocols have enabled reactions to proceed under milder conditions. For example, a catalyst- and solvent-free Willgerodt-Kindler reaction can proceed at room temperature for certain substrates, and the transformation of amides to thioamides using novel thiating agents also occurs efficiently at room temperature.

Table 2: Investigation of Reaction Conditions for N-Aryl Thioamide Synthesis
Reaction TypeCatalyst/PromoterSolventTemperatureKey Finding
Willgerodt-KindlerMontmorillonite K10 (Acid Catalyst)DMF120-130°CAcid catalysis improves reaction efficiency.
Willgerodt-KindlerNa₂S (Base Catalyst)-HighBase catalysis is effective for thiobenzanilide synthesis.
Three-Component SynthesisNone (Catalyst-Free)Solvent-FreeRoom TempAvoids organic solvents and high energy input.
Amide ThionationN-isopropyldithiocarbamate saltAcetonitrileRoom TempEnables mild conditions and short reaction times.
Aldehyde ThioamidationK₂S₂O₈ (Oxidant)DMF/DMAC120°CEffective metal-free synthesis using thiourea as a sulfur source.
Sulfurative CouplingNa₂SO₃ (Base)DMSO120°COptimal base for synthesis of N-arylthioglyoxamides.

Advanced Spectroscopic and Crystallographic Characterization of Ethanethioamide, N 1 Naphthalenyl

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of Ethanethioamide, N-1-naphthalenyl-. The resulting spectra are characterized by distinct bands that correspond to the vibrational modes of its specific functional groups.

Assignment of Characteristic Vibrational Modes (C=S, C-N, C-H)

The vibrational spectrum of Ethanethioamide, N-1-naphthalenyl- is complex, featuring contributions from the thioamide group and the naphthalene (B1677914) ring system. The assignment of these vibrational modes is critical for a complete structural elucidation.

The C=S stretching vibration is a key marker for the thioamide group. In secondary thioamides, this mode is not a pure vibration but is coupled with other vibrations, particularly the C-N stretching and N-H bending modes. Typically, the thioamide I band, which has a significant contribution from the C=S stretch, appears in the region of 1290-1350 cm⁻¹. The thioamide II band, primarily associated with the N-H in-plane bending and C-N stretching, is found between 1470 and 1570 cm⁻¹. The thioamide III band, a mixed vibration of C-N and C-S stretching, is observed in the 950-1150 cm⁻¹ range.

The C-N stretching vibration is also a crucial indicator of the thioamide linkage. Due to the partial double bond character arising from resonance, the C-N stretching frequency in thioamides is higher than that of a typical C-N single bond and is often observed coupled with other modes within the thioamide bands.

The C-H vibrations are divided into those of the aromatic naphthalene ring and the aliphatic methyl group. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The out-of-plane C-H bending vibrations of the naphthalene ring give rise to strong bands in the 900-675 cm⁻¹ range, which are diagnostic of the substitution pattern. The aliphatic C-H stretching vibrations of the methyl group are expected in the 2975-2870 cm⁻¹ region.

A representative table of characteristic vibrational modes is provided below, based on data from analogous N-aryl thioamides and naphthalene derivatives.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchThioamide (N-H)3300 - 3100
Aromatic C-H StretchNaphthalene3100 - 3000
Aliphatic C-H StretchMethyl (CH₃)2975 - 2870
Thioamide II (N-H bend, C-N str)Thioamide1570 - 1470
Aromatic C=C StretchNaphthalene1600 - 1450
Thioamide I (C=S str, C-N str)Thioamide1350 - 1290
Thioamide III (C-N str, C-S str)Thioamide1150 - 950
Aromatic C-H Out-of-Plane BendNaphthalene900 - 675

Analysis of Intermolecular Hydrogen Bonding Networks through Vibrational Shifts

Intermolecular hydrogen bonding plays a significant role in the solid-state structure of Ethanethioamide, N-1-naphthalenyl-. The N-H group of the thioamide moiety acts as a hydrogen bond donor, while the sulfur atom (C=S) can act as a hydrogen bond acceptor, leading to the formation of dimeric or polymeric structures. These interactions can be effectively studied by analyzing the shifts in the vibrational frequencies of the involved functional groups.

The most prominent indicator of hydrogen bonding is the change in the N-H stretching frequency. In the absence of hydrogen bonding (e.g., in a dilute non-polar solvent), the N-H stretching vibration appears as a sharp band at higher wavenumbers (typically >3400 cm⁻¹). In the solid state, where intermolecular N-H···S=C hydrogen bonds are present, this band broadens and shifts to a lower frequency (typically in the 3300-3100 cm⁻¹ range). The magnitude of this redshift is indicative of the strength of the hydrogen bond.

The C=S stretching vibration is also affected by hydrogen bonding. When the sulfur atom is involved in a hydrogen bond, the C=S double bond is weakened, resulting in a shift of the thioamide I band to a lower wavenumber. Concurrently, the C-N bond may gain more double bond character, leading to a shift of bands with significant C-N stretching contribution to higher frequencies. These shifts provide valuable insights into the supramolecular assembly of the molecules in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of Ethanethioamide, N-1-naphthalenyl- in solution. ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR Spectroscopic Elucidation of Aromatic and Aliphatic Environments

The ¹H NMR spectrum of Ethanethioamide, N-1-naphthalenyl- displays distinct signals corresponding to the aromatic protons of the naphthalene ring, the N-H proton of the thioamide group, and the aliphatic protons of the methyl group.

The naphthalene ring system gives rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants of these seven protons depend on their specific positions on the two fused rings and the electronic effects of the thioamide substituent. Protons in positions ortho and peri to the thioamide group are expected to be the most deshielded.

The N-H proton of the secondary thioamide group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 9.0-11.0 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is also sensitive to solvent and concentration due to its involvement in hydrogen bonding.

The aliphatic protons of the ethanethioamide methyl group (CH₃) will appear as a sharp singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm.

The following table presents plausible ¹H NMR chemical shifts for Ethanethioamide, N-1-naphthalenyl-, based on data from closely related N-aryl thioamides.

Proton EnvironmentMultiplicityPlausible Chemical Shift (δ, ppm)
N-Hbr s9.0 - 11.0
Naphthalenyl-Hm7.5 - 8.5
CH₃s2.5 - 3.0

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Molecular Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of Ethanethioamide, N-1-naphthalenyl-. Each unique carbon atom in the molecule gives rise to a distinct signal.

The most downfield signal in the spectrum is attributed to the thiocarbonyl carbon (C=S), which is highly deshielded and typically resonates in the range of δ 195-210 ppm.

The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region, between δ 120 and 140 ppm. The carbon atom directly attached to the nitrogen of the thioamide group (C1) will be influenced by the substituent, as will the other quaternary carbon of the fused ring system.

The carbon atom of the methyl group (CH₃) will appear at a significantly upfield chemical shift, typically in the range of δ 30-40 ppm.

A representative table of ¹³C NMR chemical shifts is provided below, based on known data for N-aryl thioamides and naphthalene derivatives.

Carbon EnvironmentPlausible Chemical Shift (δ, ppm)
C=S195 - 210
Naphthalenyl-C120 - 140
CH₃30 - 40

Advanced NMR Techniques for Comprehensive Structural Assignment

While 1D NMR spectra provide fundamental information, advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic system of the naphthalene moiety.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This is particularly useful for tracing the connectivity of the protons within the naphthalene ring system, allowing for the assignment of individual multiplets.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon of the naphthalene ring and the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for assigning the quaternary carbons of the naphthalene ring by observing their long-range correlations with nearby protons. It would also confirm the connectivity between the thioamide group and the naphthalene ring through correlations from the N-H proton and the naphthalene protons to the thiocarbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the spatial proximity of protons. For Ethanethioamide, N-1-naphthalenyl-, it could be used to confirm the conformation around the C-N bond by observing NOEs between the N-H proton and specific protons on the naphthalene ring.

The collective application of these advanced NMR techniques enables a complete and confident assignment of the molecular structure of Ethanethioamide, N-1-naphthalenyl- in solution.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. Generating such an article would require access to primary research data that does not appear to be in the public domain.

Despite a comprehensive search for crystallographic and spectroscopic data on Ethanethioamide, N-1-naphthalenyl-, no specific studies detailing its crystal structure, intermolecular interactions, or Hirshfeld surface analysis could be located.

While general information regarding the chemical formula (C12H11NS) and molecular weight of Ethanethioamide, N-1-naphthalenyl- is available, the advanced characterization data required to fulfill the user's request for a detailed article on its crystal lattice interactions is not present in the public domain through the conducted searches.

Searches for related compounds and general methodologies for analyzing intermolecular interactions and Hirshfeld surfaces were performed. These searches yielded results for other naphthalenyl and thioamide derivatives, providing examples of how such analyses are conducted and the types of interactions that can be expected in similar molecular crystals. However, this information is not directly applicable to Ethanethioamide, N-1-naphthalenyl- and therefore cannot be used to generate the specific, scientifically accurate article requested.

Without access to the specific crystallographic information file (CIF) or published research on the crystal structure of Ethanethioamide, N-1-naphthalenyl-, it is not possible to provide a detailed analysis of its intermolecular interactions, including C-H...π interactions and hydrogen bonding, nor is it feasible to generate a Hirshfeld surface and fingerprint plot analysis.

Therefore, the requested article focusing on the "" with the specified subsections cannot be generated at this time due to the absence of the necessary primary research data.

Coordination Chemistry and Metal Complexation of N 1 Naphthalenyl Ethanethioamide

Ligand Properties and Coordination Modes

The ability of N-1-naphthalenyl-ethanethioamide to form stable complexes with metal ions is dictated by the availability of its donor atoms and the structural features of the ligand itself.

N-1-naphthalenyl-ethanethioamide possesses two potential donor atoms: the sulfur of the thiocarbonyl group (C=S) and the nitrogen of the secondary amine group (N-H). This allows it to exhibit different modes of coordination.

Monodentate Coordination: The ligand can coordinate to a metal center through either the sulfur or the nitrogen atom. Coordination via the soft sulfur atom is generally favored with soft metal ions, such as Ag(I) or Hg(II). The lone pair on the sulfur atom makes it a potent donor site.

Bidentate Coordination: The ligand can also act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a chelate ring. byjus.com This typically occurs after the deprotonation of the N-H group, creating an anionic ligand that forms a stable four-membered ring with the metal ion. This bidentate N,S-coordination is common in transition metal complexes. researchgate.netresearchgate.net The thioamide group can exist in tautomeric forms (amide and thiol), which facilitates chelation upon deprotonation of the thiol form.

The coordination behavior of N-1-naphthalenyl-ethanethioamide is influenced by several factors:

Steric Effects: The presence of the large, rigid 1-naphthalenyl group introduces significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex and may favor coordination through the more accessible sulfur atom. libretexts.org It can also limit the number of ligands that can coordinate to a single metal center, potentially favoring lower coordination numbers. libretexts.org

Electronic Effects: The thioamide group's electronic properties play a crucial role. The delocalization of electrons within the thioamide moiety affects the donor strength of both sulfur and nitrogen. The naphthyl group, being an aromatic system, can withdraw electron density, which can modulate the basicity of the donor atoms. nih.gov

Metal Ion Properties: The nature of the metal ion (its hardness/softness, size, and preferred coordination geometry) is a primary determinant of the coordination mode. libretexts.org Soft metals will preferentially bind to the soft sulfur donor, while harder metals might interact more with the nitrogen atom, particularly in the deprotonated form.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-1-naphthalenyl-ethanethioamide can be achieved through reactions with various metal salts under controlled conditions.

The preparation of transition metal complexes, such as those with Nickel(II) and Copper(II), typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com A general synthetic procedure would involve dissolving N-1-naphthalenyl-ethanethioamide in a solvent like ethanol (B145695) or a dimethylformamide (DMF)/water mixture. nih.gov An alcoholic or aqueous solution of the metal salt (e.g., NiCl₂, Cu(NO₃)₂) is then added, often with gentle heating and stirring. researchgate.netdergipark.org.tr In cases where bidentate coordination via deprotonation is desired, a base may be added to facilitate the removal of the proton from the nitrogen atom. The resulting complex often precipitates from the solution and can be collected by filtration, washed, and dried. researchgate.netresearchgate.net

Table 1: Representative Synthetic Conditions for Metal Complexes

Metal IonTypical Metal SaltSolvent SystemReaction Condition
Ni(II)NiCl₂·6H₂OEthanolReflux for 2-3 hrs
Cu(II)Cu(CH₃COO)₂·H₂OMethanol/DMFStir at 50-60°C

The coordination number and geometry of the isolated complexes are dependent on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. libretexts.org For a d⁸ metal like Ni(II), both four-coordinate (square planar or tetrahedral) and six-coordinate (octahedral) complexes are common. libretexts.orgbohrium.com For instance, a 1:2 metal-to-ligand ratio might yield a tetrahedral or square planar [Ni(L)₂X₂] complex, where L is the monodentate ligand and X is an anion like Cl⁻. With a bidentate ligand, a square planar [Ni(L-H)₂] complex could form. dergipark.org.tr

Cu(II) complexes are well-known for their structural diversity, often adopting distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. libretexts.org Depending on the stoichiometry and whether the ligand acts as a neutral monodentate or an anionic bidentate species, various geometries can be achieved. bohrium.com

Table 2: Potential Geometries based on Coordination Number

Coordination NumberGeometryExample Metal Ion(s)
4TetrahedralNi(II), Zn(II)
4Square PlanarNi(II), Cu(II)
5Square PyramidalCu(II)
6OctahedralNi(II), Co(II)

Structural Elucidation of Coordination Complexes

The structure of the synthesized complexes is determined using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms involved in coordination. A shift in the ν(C=S) band to a lower frequency in the complex's spectrum compared to the free ligand suggests coordination through the sulfur atom. researchgate.net Similarly, changes in the position and shape of the ν(N-H) band can indicate the involvement of the nitrogen atom in bonding. The disappearance of the ν(N-H) band would confirm deprotonation and bidentate chelation. mdpi.com The appearance of new bands at lower frequencies can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. researchgate.netmdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The positions of d-d transition bands are characteristic of the coordination environment of the metal ion (e.g., octahedral vs. tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes (e.g., some Ni(II) or Zn(II) complexes). A downfield shift of the N-H proton signal in the complex relative to the free ligand can indicate nitrogen coordination. Changes in the chemical shifts of the carbons adjacent to the donor atoms also provide evidence of complexation. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of the complex helps determine the number of unpaired electrons and thus provides insight into the oxidation state and geometry of the metal ion (e.g., distinguishing between high-spin octahedral and low-spin square planar Ni(II)). dergipark.org.trbohrium.com

Elemental Analysis: Confirms the stoichiometry of the complex by determining the percentages of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the calculated theoretical values for a proposed structure. mdpi.com

Table 3: Spectroscopic Evidence for Coordination

TechniqueObservation in Complex vs. Free LigandInterpretation
IRShift of ν(C=S) to lower frequencyCoordination via Sulfur
IRShift/disappearance of ν(N-H)Coordination via Nitrogen (deprotonated)
IRAppearance of new low-frequency bandsFormation of M-S and/or M-N bonds
UV-VisSpecific d-d transition bandsIndication of coordination geometry

Determination of Coordination Geometry (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of metal complexes with Ethanethioamide, N-1-naphthalenyl- is primarily influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. While specific experimental data for this ligand is not extensively documented in publicly available literature, the coordination behavior can be inferred from related N-aryl-thioamide structures.

Generally, with divalent first-row transition metals such as Ni(II), Cu(II), and Co(II), the formation of both tetrahedral and square planar geometries is plausible. For instance, in a 1:2 metal-to-ligand ratio, a tetrahedral geometry is often favored, particularly with Co(II), which minimizes steric hindrance from the bulky naphthyl groups. In contrast, Ni(II) complexes with thioamide ligands are known to exhibit square planar geometry, which is electronically favored for a d⁸ metal ion.

Octahedral geometries are typically observed with trivalent metal ions like Fe(III) and Cr(III), or when additional coordinating ligands, such as water or ammonia, are present in the coordination sphere. In these cases, Ethanethioamide, N-1-naphthalenyl- can act as a bidentate ligand, occupying two coordination sites.

Table 1: Plausible Coordination Geometries for Metal Complexes of Ethanethioamide, N-1-naphthalenyl-

Metal IonTypical Coordination NumberLikely Geometry
Co(II)4Tetrahedral
Ni(II)4Square Planar
Cu(II)4Distorted Tetrahedral/Square Planar
Fe(III)6Octahedral
Cr(III)6Octahedral

Analysis of Linkage Isomerism and Geometric Isomerism (cis/trans)

The thioamide group in Ethanethioamide, N-1-naphthalenyl- presents an interesting case for linkage isomerism. Coordination can occur through the sulfur atom, the nitrogen atom, or in a bridging fashion involving both. Sulfur is generally considered a soft donor and prefers to coordinate with soft metal ions, while nitrogen is a harder donor. In most thioamide complexes, coordination through the sulfur atom is electronically preferred due to its higher polarizability and the availability of lone pairs. However, under certain conditions, N-coordination or S,N-chelation can occur.

Geometric isomerism, specifically cis and trans isomerism, is a key feature in square planar and octahedral complexes of Ethanethioamide, N-1-naphthalenyl-. In a square planar complex of the type [M(L)₂X₂] (where L is the monodentate thioamide ligand and X is another ligand), cis and trans isomers are possible. The large steric bulk of the naphthalenyl group would likely influence the thermodynamic stability of these isomers, with the trans isomer often being the more stable configuration to minimize steric clash.

In octahedral complexes of the type [M(L)₂(X)₄], where L is a bidentate chelating thioamide, cis and trans isomers with respect to the arrangement of the thioamide ligands are also possible. Spectroscopic techniques such as IR and NMR are invaluable in distinguishing between these isomers.

Chelating Behavior and Chelate Effect in Polydentate Ligands

Ethanethioamide, N-1-naphthalenyl- has the potential to act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms of the thioamide group to form a stable five-membered chelate ring. This chelating behavior significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The formation of a chelate ring leads to a more favorable entropy change compared to the coordination of two separate monodentate ligands.

The effectiveness of the chelation is dependent on the conformational flexibility of the ligand and the preferred coordination geometry of the metal ion. The planarity of the thioamide group and the rotational freedom around the N-naphthyl bond are critical factors.

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of coordination complexes are dictated by the d-electron configuration of the metal ion and the nature of the ligand field.

Determination of Magnetic Moments and Spin States

The magnetic properties of transition metal complexes with Ethanethioamide, N-1-naphthalenyl- can be predicted based on the number of unpaired electrons. Thioamides are generally considered weak-field ligands, leading to high-spin complexes for first-row transition metals.

Table 2: Predicted Magnetic Moments and Spin States for High-Spin Complexes

Metal Iond-Electron ConfigurationNumber of Unpaired ElectronsPredicted Spin-Only Magnetic Moment (μ_so) (B.M.)Spin State
Cr(III)33.87High Spin
Fe(III)d⁵55.92High Spin
Co(II)d⁷33.87High Spin
Ni(II)d⁸22.83High Spin
Cu(II)d⁹11.73High Spin

Magnetic susceptibility measurements can be used to experimentally determine the magnetic moments of these complexes, providing insight into their electronic structure and spin state.

Spectroscopic Signatures of Ligand-Metal Charge Transfer and Electronic Transitions

The electronic spectra of complexes of Ethanethioamide, N-1-naphthalenyl- are expected to be rich in features, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions, which are typically weak, provide information about the splitting of the d-orbitals and the coordination geometry.

More intense LMCT bands are expected due to the presence of the electron-rich sulfur donor atom and the π-system of the naphthyl group. These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. The energy of these LMCT bands is sensitive to the oxidizing power of the metal ion and the nature of the ligand. For instance, with easily reducible metal ions like Cu(II) or Fe(III), these bands may appear in the visible region, contributing to the color of the complexes.

Computational Studies of Metal Complexes

DFT Investigations of Metal-Ligand Bonding and Electronic Structure

There are no available Density Functional Theory (DFT) investigations in the scientific literature that specifically detail the metal-ligand bonding and electronic structure of metal complexes formed with Ethanethioamide, N-1-naphthalenyl-. Consequently, data tables regarding calculated bond lengths, bond angles, Mulliken charges, or frontier molecular orbital (HOMO-LUMO) analyses for these specific complexes cannot be provided.

Theoretical Prediction of Magnetic Anisotropy and Spin-Crossover Phenomena

No theoretical studies predicting magnetic anisotropy or spin-crossover (SCO) phenomena for metal complexes of Ethanethioamide, N-1-naphthalenyl- have been found in public research databases. The study of SCO is an active area for materials science, often involving iron(II) or cobalt(II) complexes, but specific theoretical predictions, such as zero-field splitting parameters or the energy difference between high-spin and low-spin states for complexes of this particular ligand, are not documented.

Mechanistic Aspects of Reactivity Involving N 1 Naphthalenyl Ethanethioamide

Elucidation of Reaction Pathways and Intermediates in Organic Transformations

The primary reaction pathway involving N-1-naphthalenyl-ethanethioamide is the renowned Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com This reaction provides a direct route to substituted thiazoles through the condensation of a thioamide with an α-haloketone.

The generally accepted mechanism for the Hantzsch synthesis, when applied to N-1-naphthalenyl-ethanethioamide, proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step is typically a bimolecular nucleophilic substitution (SN2) reaction, resulting in the displacement of the halide ion and the formation of an S-alkylated intermediate, an isothioamide derivative. chemhelpasap.com

Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone moiety in an intramolecular fashion. This leads to the formation of a five-membered ring, a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate. This acid-catalyzed dehydration step results in the formation of a stable, aromatic thiazole ring.

The reaction intermediates in this pathway are crucial for the formation of the final product. The stability and reactivity of these intermediates can be influenced by reaction conditions such as solvent and temperature.

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Thiazoles)

N-1-naphthalenyl-ethanethioamide serves as a pivotal building block in the synthesis of heterocyclic compounds, most notably 2-substituted-4-aryl-N-(1-naphthalenyl)thiazoles. ijper.orgmdpi.com The Hantzsch synthesis provides a versatile and efficient method for constructing the thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science. mdpi.combepls.com

By reacting N-1-naphthalenyl-ethanethioamide with various α-haloketones, a diverse library of thiazole derivatives can be synthesized. The substituents on the resulting thiazole ring are determined by the structure of both the thioamide and the α-haloketone. For instance, the reaction with a substituted phenacyl bromide would yield a 4-phenyl-substituted thiazole.

The general scheme for this synthesis is as follows:

Reactant 1Reactant 2Resulting Thiazole Derivative
N-1-naphthalenyl-ethanethioamideα-Haloketone (e.g., phenacyl bromide)2-Methyl-4-phenyl-N-(1-naphthalenyl)thiazole

Investigations into Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes

The synthesis of thiazoles from N-1-naphthalenyl-ethanethioamide is a prime example of both carbon-heteroatom and carbon-carbon bond formation.

Carbon-Heteroatom Bond Formation:

C-S Bond Formation: The initial step of the Hantzsch synthesis involves the formation of a new carbon-sulfur bond between the thioamide sulfur and the α-carbon of the ketone. nih.govrsc.org

C-N Bond Formation: The subsequent intramolecular cyclization results in the formation of a carbon-nitrogen bond between the thioamide nitrogen and the carbonyl carbon of the ketone.

Carbon-Carbon Bond Formation:

While the core Hantzsch synthesis with a simple α-haloketone does not form new carbon-carbon bonds, variations of this reaction can. For example, if the α-haloketone itself is synthesized from precursors that involve C-C bond formation, this would indirectly link N-1-naphthalenyl-ethanethioamide to such processes.

Furthermore, the thioamide moiety can potentially participate in other reactions that do involve direct C-C bond formation, such as the Gewald reaction for the synthesis of aminothiophenes, although specific examples with N-1-naphthalenyl-ethanethioamide are not extensively documented. wikipedia.orgorganic-chemistry.org The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Catalyst Design and Mechanistic Insights in Catalytic Applications

Currently, there is limited specific information available in the scientific literature detailing the use of N-1-naphthalenyl-ethanethioamide as a catalyst or as a central ligand in catalyst design for organic transformations. While thioamides and their metal complexes can exhibit catalytic activity in certain reactions, dedicated studies focusing on this particular compound are not prominent. Future research may explore the potential of its metal complexes in catalysis, for instance, in cross-coupling reactions or hydrogenations, leveraging the coordinating ability of the sulfur and nitrogen atoms.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies with Green Chemistry Principles

The synthesis of N-aryl thioamides, including Ethanethioamide, N-1-naphthalenyl-, has traditionally involved methods that are often not environmentally friendly. However, the push towards sustainable practices has spurred the development of greener synthetic routes. utu.ac.innih.gov A significant advancement in this area is the use of ultrasound in the synthesis of aryl thioamides, which has been shown to produce high yields in shorter reaction times compared to conventional methods. utu.ac.in Another promising green approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can act as both the solvent and catalyst, thereby reducing the need for hazardous organic solvents and additional catalysts. nih.gov

The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, is also being adapted to align with green chemistry principles. cymitquimica.com Modern iterations of this reaction aim to minimize waste and energy consumption. Furthermore, catalyst-free and solvent-free decarboxylative reactions that utilize elemental sulfur are being explored for the synthesis of thioamides from readily available starting materials like arylacetic or cinnamic acids and amines. mdpi.com These methods avoid the use of toxic reagents and harsh reaction conditions, making them more sustainable. mdpi.com

Future research in this area will likely focus on optimizing these green methodologies for the specific synthesis of Ethanethioamide, N-1-naphthalenyl-. This includes exploring a wider range of biodegradable solvents, developing more efficient and recyclable catalysts, and utilizing renewable starting materials. The goal is to establish a synthetic pathway that is not only efficient and high-yielding but also has a minimal environmental footprint.

Application of Advanced Spectroscopic Techniques for Dynamic Process Characterization

Understanding the dynamic processes of Ethanethioamide, N-1-naphthalenyl-, such as conformational changes and intermolecular interactions, is crucial for predicting its behavior and designing new applications. Advanced spectroscopic techniques offer powerful tools for this purpose. While specific experimental data for Ethanethioamide, N-1-naphthalenyl- is not widely available, the principles applied to similar molecules can be extrapolated.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR, can provide detailed information about the molecule's three-dimensional structure and the rotational barriers around the C-N bond, a characteristic feature of thioamides. rsc.org Infrared (IR) spectroscopy is another valuable tool, as the C=S bond in thioamides has a characteristic absorption band that is sensitive to its chemical environment. nih.gov Changes in this band can indicate interactions with other molecules or conformational changes. nih.gov

Future research could employ time-resolved spectroscopic techniques to study the dynamics of Ethanethioamide, N-1-naphthalenyl- in real-time. For example, ultrafast laser spectroscopy could be used to monitor the excited-state dynamics and photoisomerization processes, which are relevant for potential applications in molecular switches and sensors. chemicalbook.com The combination of different spectroscopic methods will provide a comprehensive picture of the structural and dynamic properties of this compound.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical research, offering powerful tools for the design and prediction of molecular properties. nih.govresearchgate.netwiley-vch.de For a compound like Ethanethioamide, N-1-naphthalenyl-, where experimental data may be limited, ML models can be invaluable for predicting its properties and potential applications. nih.gov

By training ML models on large datasets of known thioamides, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov These models can predict various properties of Ethanethioamide, N-1-naphthalenyl-, such as its solubility, reactivity, and even its potential biological activity, based on its molecular structure. nih.gov Topological data analysis (TDA) based machine learning models have shown particular promise in drug design by effectively representing molecular structures and predicting binding affinities. youtube.com

The future of research in this area lies in the development of more sophisticated and accurate ML models. This will involve the use of larger and more diverse training datasets, as well as the implementation of advanced algorithms like deep learning. nih.gov The integration of ML with quantum mechanical calculations can further enhance the predictive power of these models, enabling the in-silico design of novel derivatives of Ethanethioamide, N-1-naphthalenyl- with tailored properties for specific applications.

Exploration of N-1-naphthalenyl-ethanethioamide Derivatives as Components in Novel Functional Materials

The unique electronic and structural properties of the thioamide group, combined with the aromatic nature of the naphthalene (B1677914) moiety, make Ethanethioamide, N-1-naphthalenyl- and its derivatives promising candidates for the development of novel functional materials. Thioamides are known to be versatile building blocks in the synthesis of various heterocyclic compounds. utu.ac.in The ability of the thioamide group to act as a ligand for metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, sensing, or electronic properties. nih.gov

The naphthalene unit can facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. This property could be exploited to create organic semiconductors, liquid crystals, or other materials with anisotropic properties. The investigation of N-(naphthalen-1-yl)propanamide derivatives has already shown promising antimicrobial activity, suggesting potential applications in biomedical materials. researchgate.net

Future research will likely focus on the synthesis and characterization of a library of Ethanethioamide, N-1-naphthalenyl- derivatives with different substituents on the naphthalene ring or the ethanethioamide backbone. By systematically modifying the molecular structure, it will be possible to tune the material's properties and explore its potential in a wide range of applications, from organic electronics to drug delivery systems.

Unraveling Complex Reaction Mechanisms at the Quantum Level

A deep understanding of the reaction mechanisms of Ethanethioamide, N-1-naphthalenyl- is fundamental for controlling its synthesis and predicting its reactivity. Quantum mechanical calculations provide a powerful tool to investigate these mechanisms at the atomic level. While specific studies on this compound are scarce, the general principles of thioamide reactivity can be elucidated through computational chemistry.

Density Functional Theory (DFT) calculations can be used to model the potential energy surface of reactions involving Ethanethioamide, N-1-naphthalenyl-, allowing for the identification of transition states and the calculation of reaction barriers. This information is crucial for understanding the kinetics and thermodynamics of a reaction. For instance, the mechanism of thioamide synthesis via the Willgerodt-Kindler reaction or the activation of thioamide-containing drugs can be investigated in detail using these methods. nih.govresearchgate.net

Future research will likely involve more sophisticated computational models that can accurately account for solvent effects and other environmental factors. The combination of quantum mechanics with molecular dynamics (QM/MM) simulations will allow for the study of the behavior of Ethanethioamide, N-1-naphthalenyl- in complex environments, such as in solution or at the interface of a material. These studies will provide invaluable insights into the fundamental chemistry of this compound and pave the way for the rational design of new synthetic routes and applications.

Q & A

Basic: What synthetic routes are effective for preparing N-1-naphthalenyl-ethanethioamide, and how can reaction conditions be optimized?

Answer:
N-1-Naphthalenyl-ethanethioamide can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-naphthylamine with thioacetic acid derivatives (e.g., thioacetyl chloride) in anhydrous solvents like dichloromethane.

  • Key Steps :
    • Reagent Preparation : Use dry solvents to avoid hydrolysis of thioacetyl chloride.
    • Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions.
    • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of 1-naphthylamine to thioacetyl chloride) and reaction time (12–24 hrs) to improve yield .

Advanced: How can discrepancies in reported thermal properties (e.g., melting point) be resolved through experimental validation?

Answer:
Discrepancies in thermal data (e.g., melting points ranging from 112–114°C vs. 113.3°C ) arise from impurities or calibration differences. Validate using:

  • Differential Scanning Calorimetry (DSC) :
    • Calibrate with indium (melting point: 156.6°C).
    • Use heating rates of 5–10°C/min to avoid kinetic artifacts.
  • Comparative Analysis : Cross-reference with high-purity standards and ensure sample homogeneity.
    Table 1 : Thermal Data Comparison
SourceMelting Point (°C)MethodPurity (%)
NIST 113.3DSC>99
Commercial Supplier 112–114Capillary>98

Basic: What spectroscopic methods are critical for structural elucidation, and how should data interpretation proceed?

Answer:

  • 1H/13C NMR :
    • Sample Prep : Dissolve in CDCl₃ or DMSO-d₆.
    • Key Signals :
  • Thioamide (C=S): δ 190–210 ppm in 13C NMR.
  • Naphthalene protons: δ 7.2–8.5 ppm in 1H NMR .
  • IR Spectroscopy :
    • C=S stretch: 1050–1250 cm⁻¹.
    • N-H bend: 1500–1600 cm⁻¹ .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of N-1-naphthalenyl-ethanethioamide in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties:

Charge Distribution : Identify nucleophilic sites (e.g., sulfur in C=S group).

Transition States : Simulate reaction pathways for substitution or addition reactions.

Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Basic: What safety protocols are essential given the compound’s toxicity profile?

Answer:

  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Incinerate at >1000°C to neutralize sulfur byproducts .

Advanced: How should researchers statistically analyze contradictory bioactivity data (e.g., IC₅₀ values) across studies?

Answer:

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.
  • Sensitivity Testing : Evaluate outliers via Grubbs’ test (α=0.05).
  • Reproducibility : Validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity) .

Advanced: What crystallographic techniques resolve molecular packing and intermolecular interactions in N-1-naphthalenyl-ethanethioamide?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (solvent: ethanol/water).
    • Determine space group and hydrogen-bonding networks (e.g., C-H···S interactions).
  • Data Interpretation : Use software (e.g., SHELX, Olex2) to refine structures and calculate π-π stacking distances (typically 3.5–4.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.